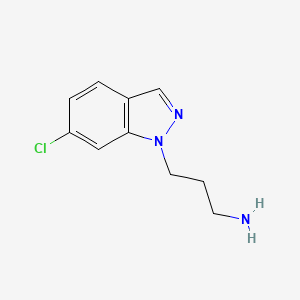

![molecular formula C6H8N2O B1651588 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole CAS No. 1293929-87-9](/img/structure/B1651588.png)

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole

Overview

Description

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is a chemical compound with the molecular formula C9H12N2O3 . It is a solid substance at room temperature .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Molecular Structure Analysis

The molecular weight of 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is 196.21 . The InChI code for this compound is 1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) .

Chemical Reactions Analysis

The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . It has also been used in the preparation of indolyl-substituted 1,4,6,7-tetrahydropyrano [4,3-c] pyrazole derivatives .

Physical And Chemical Properties Analysis

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is a solid substance at room temperature .

Scientific Research Applications

Synthesis and Catalysis

1,4,5,7-Tetrahydropyrano[3,4-c]pyrazole derivatives have been utilized in efficient synthesis methods for creating various heterocyclic compounds. For example, an efficient one-pot synthesis method has been developed for creating tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, highlighting the use of nontoxic and biodegradable catalysts in synthesis (N. Hazeri et al., 2014). Similarly, organocatalytic one-pot asymmetric synthesis of 4H,5H-pyrano[2,3-c]pyrazoles demonstrates the production of biologically active heterocycles with good yields and excellent enantioselectivities (D. Enders et al., 2012).

Advanced Material Synthesis

The synthesis of complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation has been reported, providing a novel approach to synthesizing arylated pyrazoles with precise control over substituent positioning (Roman Goikhman et al., 2009). Moreover, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles showing intense blue fluorescence and high quantum yields indicates the potential application of these compounds in creating fluorescent materials (Benjamin Willy & T. Müller, 2011).

Environmental and Green Chemistry

A green synthesis approach for tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions in water has been explored. This method emphasizes operational simplicity, excellent yields, and the use of water as a solvent, highlighting the importance of environmentally benign procedures in chemical synthesis (M. Esmaeilpour et al., 2015).

Safety and Hazards

Future Directions

Pyrazole derivatives, such as 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future of this compound lies in its potential applications in the field of medicinal chemistry and drug discovery .

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives can interact with electrophilic centers of reagents due to the nitrogen atom at position-2 with a lone pair of electrons .

Biochemical Pathways

Pyrazole derivatives are known to have a wide range of biological activities, suggesting they may interact with multiple pathways .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

properties

IUPAC Name |

1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-4-6-5(1)3-7-8-6/h3H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNAZHNZJIZRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266008 | |

| Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1293929-87-9 | |

| Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1293929-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-phenyl-5-(5-phenyl-1H-pyrazol-4-yl)imidazol-1-yl]pentan-1-amine](/img/structure/B1651506.png)

![4-({1-[2-(dimethylamino)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1651508.png)

![{1-[4-(Methylamino)pyrimidin-2-YL]piperidin-4-YL}(pyridin-3-YL)methanol](/img/structure/B1651509.png)

![7-prop-2-enoxy-4-[2-(propylamino)pyrimidin-5-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1651510.png)

![2-(1,3-Benzodioxol-5-yl)-4-[1-(2-furylmethyl)pyrrolidin-3-yl]pyridine](/img/structure/B1651513.png)

![N-[1-(2-furoyl)piperidin-3-yl]-6-methoxypyrimidin-4-amine](/img/structure/B1651515.png)

![4-(4-methyl-1H-imidazol-2-yl)-1-(pyridin-4-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1651516.png)

![2-ethyl-N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B1651517.png)

![3-[4-(1-methyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]propanamide](/img/structure/B1651518.png)

![5-(Methoxymethyl)-3-[(4-phenyl-5-pyrazolo[1,5-a]pyrimidin-3-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B1651521.png)